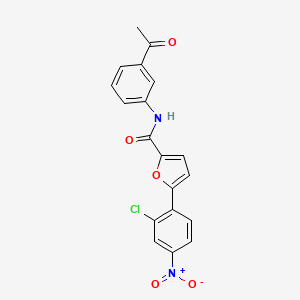

![molecular formula C16H20N2O5S B4630479 4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid](/img/structure/B4630479.png)

4-({4-[(4-methyl-1-piperidinyl)sulfonyl]phenyl}amino)-4-oxo-2-butenoic acid

Descripción general

Descripción

Synthesis Analysis

The synthesis of related sulfonamide derivatives involves strategic functionalization and coupling reactions. For instance, compounds containing the sulfonamide group attached to a piperidine ring have been synthesized through reactions that demonstrate the versatility of sulfonamide chemistry in medicinal applications. The synthesis process often involves nucleophilic substitution reactions and the use of activating groups to facilitate the coupling of the piperidine moiety with sulfonyl and phenyl groups, leading to derivatives with significant biological activities (Venkatesan et al., 2004).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives showcases a critical interplay between the sulfonyl group and the piperidine ring, impacting the compound's biological activity. Structural analysis, such as X-ray crystallography, provides insights into the geometrical arrangement, including bond lengths and angles, which are essential for understanding the compound's interaction with biological targets. The structure-activity relationships (SAR) highlight how modifications in the molecular structure, such as alterations in the sulfonyl group or the piperidine ring, can significantly affect the compound's selectivity and potency (Venkatesan et al., 2004).

Chemical Reactions and Properties

Sulfonamide derivatives undergo various chemical reactions, including nucleophilic substitution and conjugate addition. These reactions are pivotal for the synthesis of biologically active molecules. The chemical properties of these compounds, such as acidity and solubility, are influenced by the presence of the sulfonyl group and the piperidine ring, making them versatile intermediates in organic synthesis and drug discovery.

Physical Properties Analysis

The physical properties, including melting point, boiling point, and solubility, are influenced by the compound's molecular structure. The presence of the sulfonyl group and the piperidine ring contributes to the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for determining the compound's suitability in pharmaceutical formulations.

Chemical Properties Analysis

The chemical stability, reactivity, and interactions of sulfonamide derivatives with biological targets are central to their pharmacological profile. The electron-withdrawing nature of the sulfonyl group affects the compound's acidity and reactivity, making it a crucial moiety in the interaction with enzymes and receptors. Understanding these chemical properties is essential for optimizing the compound's therapeutic efficacy and selectivity.

For further reading and exploration of the chemical and biological properties of similar sulfonamide derivatives, the following references are recommended:

- Synthesis and structure-activity relationships of sulfonamide derivatives as tumor necrosis factor-alpha converting enzyme and matrix metalloproteinase inhibitors (Venkatesan et al., 2004).

Aplicaciones Científicas De Investigación

Development of Diuretic Agents

Research into sulfamoylorthanilic acids, closely related to the queried compound, has explored their potential as diuretic agents. For instance, studies on a series of 4,N-disubstituted 5-sulfamoylorthanilic acids have showcased their significant salidiuretic activity in animal models. These compounds were synthesized through nucleophilic substitution reactions, demonstrating the intricate chemical processes that can be applied to modify and enhance the diuretic properties of sulfonamide derivatives (Sturm, Muschaweck, & Hropot, 1983).

Advances in Organic Synthesis

The synthesis of piperidine, pyrrolizidine, indolizidine, and quinolizidine derivatives through cyclization of acetylenic sulfones with beta and gamma-chloroamines has been another area of focus. This methodology provides a convenient route to these compounds, underscoring the versatility of sulfonamide derivatives in facilitating the synthesis of complex organic molecules. Such synthetic routes have also enabled the enantioselective synthesis of several natural products, highlighting the potential of sulfonamide derivatives in organic chemistry and drug discovery (Back & Nakajima, 2000).

Nanofiltration Membrane Development

In the field of materials science, novel sulfonated thin-film composite nanofiltration membranes have been developed for the treatment of dye solutions. These membranes utilize sulfonated aromatic diamine monomers to improve water flux without compromising the rejection of dyes. The research demonstrates the applicability of sulfonamide derivatives in creating more efficient and selective filtration systems, with potential implications for wastewater treatment and environmental sustainability (Liu et al., 2012).

Pharmaceutical Applications

Sulfonamide derivatives have been extensively studied for their pharmaceutical properties, including as inhibitors of membrane-bound phospholipase A2. These compounds have shown potential in reducing the size of myocardial infarction in animal models, indicating their therapeutic value in cardiovascular diseases. The structure-activity relationship studies of these derivatives provide crucial insights into the design of more effective pharmaceutical agents (Oinuma et al., 1991).

Propiedades

IUPAC Name |

(E)-4-[4-(4-methylpiperidin-1-yl)sulfonylanilino]-4-oxobut-2-enoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O5S/c1-12-8-10-18(11-9-12)24(22,23)14-4-2-13(3-5-14)17-15(19)6-7-16(20)21/h2-7,12H,8-11H2,1H3,(H,17,19)(H,20,21)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIZKTGUARWIFW-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-4-({4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}amino)-4-oxobut-2-enoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

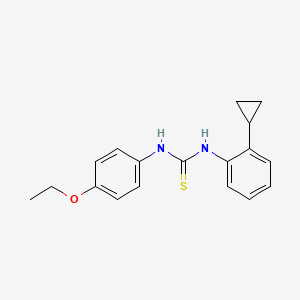

![2-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-6-phenylnicotinonitrile](/img/structure/B4630408.png)

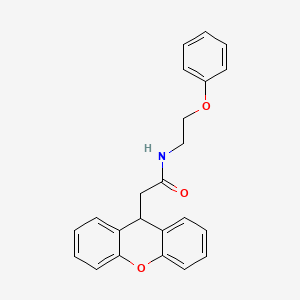

![N-(2-{[(3,4-dimethylphenyl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B4630412.png)

![N-(2-methylphenyl)-2-(3-oxo-1-{[4-(2-pyrimidinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B4630434.png)

![2-[(3,4-dimethylphenyl)(methylsulfonyl)amino]-N-(2-methoxyethyl)butanamide](/img/structure/B4630444.png)

![6-(5-ethyl-2-thienyl)-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4630461.png)

![2-[4-{[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl}-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B4630468.png)

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-cyclopentylpropanamide](/img/structure/B4630476.png)

![5-{[(4-methylbenzyl)thio]methyl}-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B4630495.png)

![ethyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]amino}-5-cyano-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B4630499.png)

![N-(4-chlorophenyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4630516.png)

![N-[4-(aminocarbonyl)phenyl]-3-(1H-pyrrol-1-yl)benzamide](/img/structure/B4630521.png)